Cas no 19805-18-6 (9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-)

9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)- structure
19805-18-6 structure
Product Name:9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-
CAS-nummer:19805-18-6
MF:C41H78NO8P
MW:744.03369474411
CID:95986
PubChem ID:9546744
Update Time:2025-04-18

9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)-
    • 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine
    • 18:1 (Δ9-TRANS) PE
    • 18:1 TRANS PE
    • 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphoethanolamine
    • 18:1(9E))
    • PE(18:1(9E)
    • Ethanol, 2-amino-, ester with 1,2-dielaidin dihydrogen phosphate (1:1), L-
    • 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine
    • 1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
    • Elaidin, 1,2-di-, 2-aminoethyl hydrogen phosphate, L-
    • LMGP02010039
    • L-.ALPHA.-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE
    • CHEBI:84844
    • PE(18:1/18:1)
    • AKOS030502793
    • PE(18:1(9E)/18:1(9E))
    • [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
    • 9-OCTADECENOIC ACID, 1,1'-((1R)-1-((((2-AMINOETHOXY)HYDROXYPHOSPHINYL)OXY)METHYL)-1,2-ETHANEDIYL) ESTER, (9E,9'E)-
    • SCHEMBL23256429
    • 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)-
    • (2R)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9E)-octadec-9-enoyloxy]propyl (9E)-octadec-9-enoate
    • 9-Octadecenoic acid, 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, [R-(E,E)]-
    • (E)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
    • DOPE
    • 1,2-Dielaidoyl-sn-gl
    • CZ5J6MT6H7
    • 1,2-DIELAIDOYL-SN-PHOSPHATIDYLETHANOLAMINE
    • UNII-CZ5J6MT6H7
    • 9-Octadecenoic acid, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester, (9E,9'E)-
    • DEPE
    • L-alpha-Dielaidoylphosphatidylethanolamine
    • (E)-(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
    • 19805-18-6
    • Q27158112
    • SCHEMBL235375
    • DEPE, (R)-
    • 1,2-Dielaidyl-sn-glycero-3-phosphorylethanolamine
    • 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphoethanolamine; PE(18:1(9E)/18:1(9E))
    • 4004-05-1
    • Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1
    • InChI-sleutel: MWRBNPKJOOWZPW-GPADLTIESA-N
    • LACHT: P(=O)(O)(OCCN)OC[C@@H](COC(CCCCCCC/C=C/CCCCCCCC)=O)OC(CCCCCCC/C=C/CCCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 743.54650544g/mol
  • Monoisotopische massa: 743.54650544g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 41
  • Complexiteit: 897
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10.6
  • Topologisch pooloppervlak: 134Ų

Experimentele eigenschappen

  • Kleur/vorm: 10 mg/mL (850726C-25mg)
    25 mg/mL (850726C-200mg)

9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • Opslagvoorwaarde:−20°C

9-Octadecenoic acid,(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediylester, (9E,9'E)- Prijsmeer >>

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9-Octadecenoic acid, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester, (9E,9'E)-
19805-18-6
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